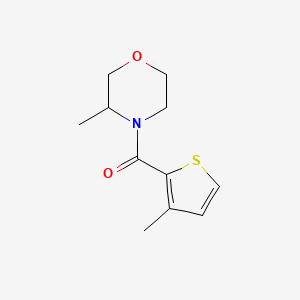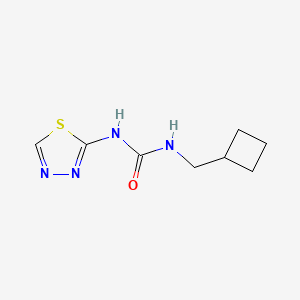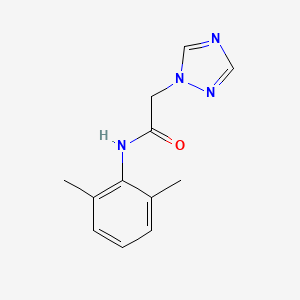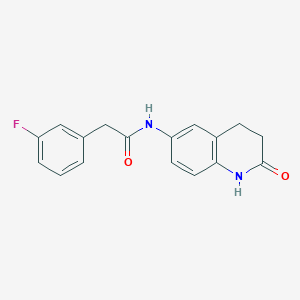![molecular formula C15H21NO B7511358 N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide, also known as SNC80, is a synthetic opioid drug that has been extensively studied for its potential use in pain management and addiction treatment. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide acts as a selective agonist for the delta opioid receptor, which is one of three main opioid receptors in the brain. Activation of the delta opioid receptor leads to the modulation of pain and reward pathways in the brain, which can result in analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and has been shown to reduce the withdrawal symptoms associated with opioid withdrawal. N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has also been shown to have anti-addictive effects, as it reduces the reinforcing effects of opioids and other addictive substances.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it has a high affinity for the delta opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation is that it is not very selective for the delta opioid receptor, and can also bind to other opioid receptors in the brain.
Zukünftige Richtungen
There are a number of future directions for research on N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide. One area of research is the development of more selective delta opioid receptor agonists, which could have fewer side effects and be more effective in pain management and addiction treatment. Another area of research is the use of N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide in combination with other drugs, such as non-opioid pain relievers, to enhance its effectiveness and reduce its side effects. Finally, there is a need for more research on the long-term effects of N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide, particularly in terms of its potential for addiction and dependence.
Synthesemethoden
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide is synthesized through a multi-step process that involves the reaction of cyclopentanone with 2-methylbenzylmagnesium chloride to form the corresponding alcohol. This alcohol is then reacted with N-methylmorpholine and carbonyldiimidazole to form the amide. The final step involves the reduction of the amide with lithium aluminum hydride to yield N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid withdrawal.
Eigenschaften
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-3-4-10-14(12)11-16(2)15(17)13-8-5-6-9-13/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXOXAMWGTQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)



![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)
